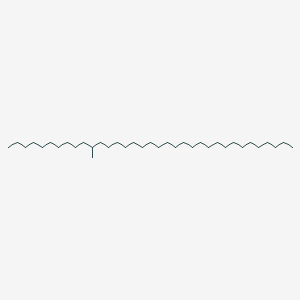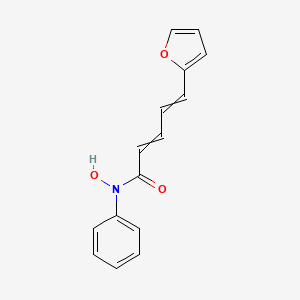![molecular formula C16H15N B14588066 3,7,8-Trimethylbenzo[G]isoquinoline CAS No. 61171-18-4](/img/structure/B14588066.png)
3,7,8-Trimethylbenzo[G]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,8-Trimethylbenzo[G]isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three methyl groups attached to the benzo[G]isoquinoline structure, specifically at the 3, 7, and 8 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethylbenzo[G]isoquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines and isoquinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition with aniline to produce a β-anilinopropaldehyde. The resulting aldehyde then cyclizes, dehydrates, and undergoes oxidation to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3,7,8-Trimethylbenzo[G]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce partially hydrogenated derivatives.
科学的研究の応用
3,7,8-Trimethylbenzo[G]isoquinoline has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,7,8-Trimethylbenzo[G]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,3,8-Trimethylbenzo[G]isoquinoline
- 2,3-Dimethylbenzo[G]isoquinoline
- 2,3,7,8-Tetramethylbenzo[G]isoquinoline
Uniqueness
3,7,8-Trimethylbenzo[G]isoquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, melting point, and reactivity patterns .
特性
CAS番号 |
61171-18-4 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC名 |
3,7,8-trimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C16H15N/c1-10-4-13-7-15-6-12(3)17-9-16(15)8-14(13)5-11(10)2/h4-9H,1-3H3 |
InChIキー |
PDDIEATVMRCUST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C=C2C=C1C)C=NC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



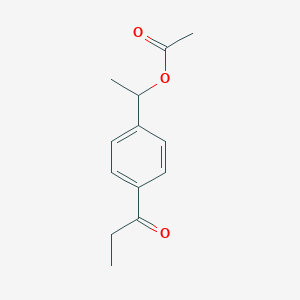
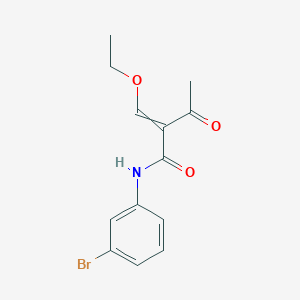
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
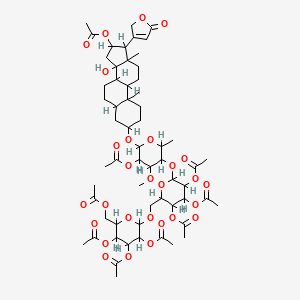
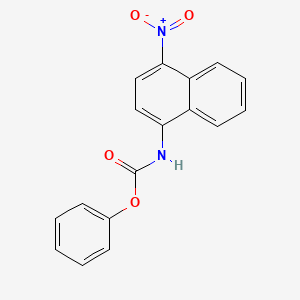
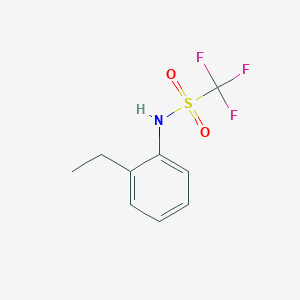
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
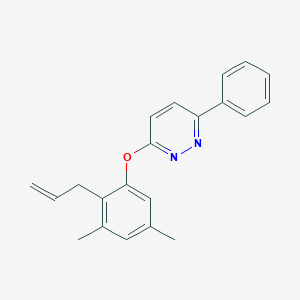
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
